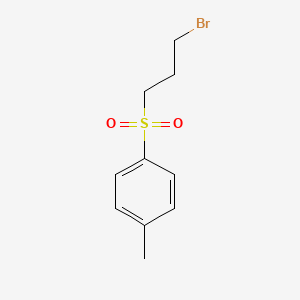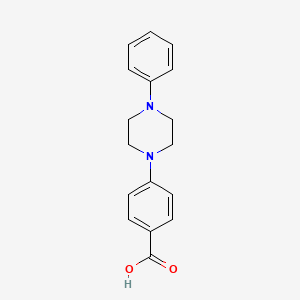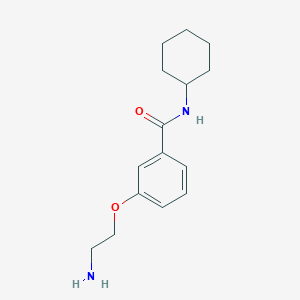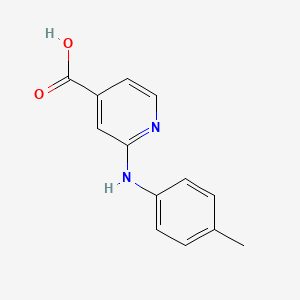![molecular formula C17H10ClN5O3 B1437424 2-[(4-Chlorophenyl)amino]-4-(4-nitrophenyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile CAS No. 1348555-04-3](/img/structure/B1437424.png)
2-[(4-Chlorophenyl)amino]-4-(4-nitrophenyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile
Descripción general
Descripción
2-[(4-Chlorophenyl)amino]-4-(4-nitrophenyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile is a useful research compound. Its molecular formula is C17H10ClN5O3 and its molecular weight is 367.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-[(4-Chlorophenyl)amino]-4-(4-nitrophenyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[(4-Chlorophenyl)amino]-4-(4-nitrophenyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antimicrobial Activity
The structural similarity of this compound to other heterocyclic compounds that have shown promising antimicrobial properties suggests that it could be effective against bacterial and fungal species. For instance, derivatives of thiazolyl compounds have been studied for their in vitro antimicrobial activity . By analogy, the chlorophenyl and nitrophenyl groups in our compound could potentially interact with microbial enzymes or DNA, disrupting their function and leading to antimicrobial effects.
Anticancer Potential
Compounds with similar structures have been evaluated for their antiproliferative effects against cancer cell lines, such as human breast adenocarcinoma (MCF7) . The presence of a nitrophenyl moiety, in particular, is associated with cytotoxic activity, which could make this compound a candidate for anticancer drug development.
Molecular Docking Studies
Molecular docking studies are crucial for understanding how a compound interacts with biological targets. Given the structural complexity of our compound, it could be a good candidate for docking studies to identify potential binding sites and mechanisms of action against various proteins, similar to studies conducted on thiazole derivatives .
Pharmacological Research
The compound’s diverse functional groups suggest a range of pharmacological activities. It could be synthesized and tested for various biological activities, including anti-inflammatory, antitubercular, and antitumor activities, as seen with other heterocyclic compounds .
SARS-CoV-2 Research
Considering the ongoing research into treatments for SARS-CoV-2, compounds like ours could be synthesized and studied for their potential antiviral properties. Similar compounds have been investigated for their binding affinity against SARS-CoV-2 proteins, which could inform the design of new antiviral drugs .
ADMET Profiling
The compound’s potential as a drug can be further explored through ADMET (Adsorption, Distribution, Metabolism, Excretion, and Toxicity) profiling. This would provide insights into its pharmacokinetics and safety profile, which are critical for drug development .
Propiedades
IUPAC Name |
2-(4-chloroanilino)-4-(4-nitrophenyl)-6-oxo-1H-pyrimidine-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10ClN5O3/c18-11-3-5-12(6-4-11)20-17-21-15(14(9-19)16(24)22-17)10-1-7-13(8-2-10)23(25)26/h1-8H,(H2,20,21,22,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYVXKBJZGCPSQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C(=O)NC(=N2)NC3=CC=C(C=C3)Cl)C#N)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10ClN5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-Hydroxy-5-{[(propan-2-yl)carbamoyl]amino}benzoic acid](/img/structure/B1437348.png)


![1-[(4-tert-Butylphenyl)sulfonyl]piperidin-4-one](/img/structure/B1437351.png)

![4-{4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonyl}phenol](/img/structure/B1437353.png)


![Tert-butyl 4-[3-bromo-5-(methoxycarbonyl)-2-pyridinyl]tetrahydro-1(2H)-pyrazinecarboxylate](/img/structure/B1437356.png)
![2-{4-[(Methylcarbamoyl)methoxy]phenyl}acetic acid](/img/structure/B1437358.png)
![2-[(2-Methoxyethyl)amino]isonicotinic acid](/img/structure/B1437363.png)
